molecular formula C11H9N3O5 B1422748 4-Nitrobenzyl 2-diazoacetoacetate CAS No. 82551-63-1

4-Nitrobenzyl 2-diazoacetoacetate

Cat. No.: B1422748
CAS No.: 82551-63-1
M. Wt: 263.21 g/mol
InChI Key: HEKGSEIAAGMGPL-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 2-diazoacetoacetate is an organic compound characterized by its yellow to light yellow crystalline solid form. . The compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

4-Nitrobenzyl 2-diazoacetoacetate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Medicine: It is explored for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 2-diazoacetoacetate typically involves a two-step reaction process. The primary method includes the reaction of 4-nitrobenzyl alcohol with ethyl diazoacetoacetate. The process is as follows :

    Step 1: In a 3000 ml reaction flask equipped with a fractionation apparatus, 275.7 grams (1.8 moles) of 4-nitrobenzyl alcohol, 337.3 grams (2.16 moles) of ethyl diazoacetoacetate, 2.8 grams of sodium ethoxide, and 1380 grams of toluene are combined.

    Step 2: The mixture is warmed to reflux, and the ethanol fraction is slowly collected. After 5.5 hours of reaction, the temperature is reduced to 0-10°C, and the mixture is stirred for an additional hour.

    Step 3: The product, this compound, is obtained through filtration and drying, yielding a high purity product with a yield of 97.1%.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves streamlined steps, reduced production costs, and enhanced product quality. The overall molar yield achieves 95% or more, and the purity of the product reaches at least 99.5% .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 2-diazoacetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 2-diazoacetoacetate involves its diazo group, which can undergo various transformations. The diazo group can be activated under specific conditions, leading to the formation of reactive intermediates that participate in further chemical reactions. These intermediates can interact with molecular targets, such as enzymes or proteins, leading to modifications and functional changes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzyl alcohol
  • Ethyl diazoacetoacetate
  • 4-Nitrophenyl methyl ester

Uniqueness

4-Nitrobenzyl 2-diazoacetoacetate is unique due to its combination of a nitrobenzyl group and a diazoacetoacetate moiety. This combination imparts distinct reactivity and chemical properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers higher yields and purity in industrial production, along with a broader range of applications in scientific research .

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-diazo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-7(15)10(13-12)11(16)19-6-8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKGSEIAAGMGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

35.0 ml (0.25 mol-1.8 equiv.) of triethylamine were added dropwise to a solution, cooled to 0° C., of 33.18 g (0.14 mol) of 4-nitrobenzyl acetoacetate and 30.40 g (0.15 mol) of p-toluenesulphonyl azide in 280 ml of anhydrous acetonitrile. The mixture was stirred at 0° C. for 2 hours, and the resultant precipitate was then filtered off under suction, washed with ether and dried in a high vacuum over P4O10. 20.3 g (55% of theory) of the title compound were obtained as colorless crystals, melting point: 132° C. A further 6.3 g (17% of theory) of the title compound were obtained by chromatography of the filtrate solution on 400 g of silica gel (toluene:ethyl acetate=9:1), Rf =0.35 (toluene:ethyl acetate=9:1).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
33.18 g
Type
reactant
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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